molecular formula C13H8F3N5O2 B10946982 N-[2-(difluoromethoxy)-4-fluorophenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[2-(difluoromethoxy)-4-fluorophenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10946982
M. Wt: 323.23 g/mol
InChI Key: OYPBFPMKSCXHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings. The presence of difluoromethoxy and fluorophenyl groups adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in the formation of the target compound in good-to-excellent yields . The reaction conditions are optimized to ensure a broad substrate scope and good functional group tolerance.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of difluoromethoxylated ketones as versatile building blocks. These ketones can undergo various transformations to yield nitrogen-containing heterocycles, including triazolopyrimidines . The process is designed to be efficient and scalable, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The presence of fluorine atoms makes the compound amenable to nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically optimized to achieve high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazolopyrimidines.

Mechanism of Action

The mechanism of action of N2-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to these targets is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and difluoromethoxylated heterocycles. Examples include:

Uniqueness

N~2~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H8F3N5O2

Molecular Weight

323.23 g/mol

IUPAC Name

N-[2-(difluoromethoxy)-4-fluorophenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H8F3N5O2/c14-7-2-3-8(9(6-7)23-12(15)16)18-11(22)10-19-13-17-4-1-5-21(13)20-10/h1-6,12H,(H,18,22)

InChI Key

OYPBFPMKSCXHKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3)F)OC(F)F)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.